Methyl 2-amino-2-(trifluoromethyl)but-3-ynoate
Overview
Description
Methyl 2-amino-2-(trifluoromethyl)but-3-ynoate is a chemical compound with the molecular formula C6H6F3NO2 and a molecular weight of 181.11 g/mol . This compound is known for its unique structure, which includes a trifluoromethyl group and an alkyne moiety. It is used primarily in research and industrial applications due to its reactivity and potential for various chemical transformations .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-2-(trifluoromethyl)but-3-ynoate typically involves the reaction of 2-amino-2-(trifluoromethyl)but-3-ynoic acid with methanol in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure high yield and purity . The process involves:
Acid Activation: The carboxylic acid group is activated using a coupling reagent.
Esterification: Methanol is added to form the ester linkage.
Purification: The product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized for temperature, pressure, and catalyst concentration to maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-2-(trifluoromethyl)but-3-ynoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the alkyne group to alkenes or alkanes.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogens (Cl2, Br2), nucleophiles (NH3, RNH2).
Major Products
The major products formed from these reactions include:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of halogenated or aminated derivatives.
Scientific Research Applications
Methyl 2-amino-2-(trifluoromethyl)but-3-ynoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential in drug development, particularly in the synthesis of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-amino-2-(trifluoromethyl)but-3-ynoate involves its interaction with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The alkyne moiety can participate in click chemistry reactions, making it a versatile tool in bioconjugation and molecular labeling .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-amino-5-(trifluoromethyl)benzoate: Another compound with a trifluoromethyl group, used in similar applications.
2-Methyl-3-trifluoromethylaniline: Known for its use in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness
Methyl 2-amino-2-(trifluoromethyl)but-3-ynoate is unique due to its combination of a trifluoromethyl group and an alkyne moiety, which provides distinct reactivity and versatility in chemical synthesis. This makes it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
methyl 2-amino-2-(trifluoromethyl)but-3-ynoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F3NO2/c1-3-5(10,4(11)12-2)6(7,8)9/h1H,10H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PASRXXSJNAMYHP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C#C)(C(F)(F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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